molecular formula C15H14N2O4S B5872119 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5872119
M. Wt: 318.3 g/mol
InChI Key: MJHAOKKNQKOMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as FDMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FDMQ belongs to the quinazolinone family and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone may inhibit the activity of various enzymes and proteins involved in inflammation and cancer progression. 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has also been shown to modulate the expression of various genes involved in cell signaling pathways, leading to its potential use in the treatment of various diseases.
Biochemical and physiological effects:
3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the immune response.

Advantages and Limitations for Lab Experiments

3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound, making it easy to produce in large quantities with high purity. 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has also been shown to exhibit low toxicity, making it a viable candidate for further research. However, the limitations of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research related to 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. One potential avenue of research is the development of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone's potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects. 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its future applications.

Synthesis Methods

The synthesis of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves a multi-step process that includes the reaction of 2-aminobenzamide with furfural in the presence of acetic acid and hydrogen peroxide. The resulting intermediate is then reacted with thioacetic acid and sodium hydride to produce 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. The synthesis of 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been optimized to increase yield and purity, making it a viable compound for further research.

Scientific Research Applications

3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties. 3-(2-furylmethyl)-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(furan-2-ylmethyl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-19-12-6-10-11(7-13(12)20-2)16-15(22)17(14(10)18)8-9-4-3-5-21-9/h3-7H,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHAOKKNQKOMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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